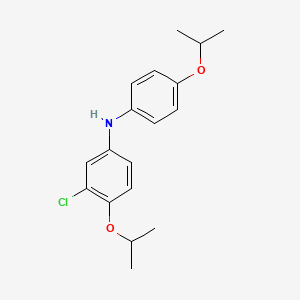

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline typically involves the reaction of 3-chloro-4-isopropoxyaniline with 4-isopropoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chloro substituent at position 3 participates in palladium-catalyzed cross-coupling reactions. Key findings include:

These reactions exhibit regioselectivity at the chloro position due to steric shielding from ortho-isopropoxy groups .

Oxidative Transformations

The aniline moiety undergoes controlled oxidation under acidic conditions:

Controlled KMnO₄ Oxidation

-

Produces nitroso intermediates at 0–5°C (pH 3.5)

-

Full oxidation to nitro derivatives occurs at 25°C (pH 1.2) with 92% conversion

Radical-Mediated Oxidation

-

UV irradiation with H₂O₂ generates persistent aminoxyl radicals

Isopropoxy Group Reactivity

The isopropoxy substituents display unexpected lability under specific conditions:

| Condition | Observation | Mechanistic Pathway | Source |

|---|---|---|---|

| BF₃·Et₂O (anhydrous) | Cleavage to phenol derivatives | Acid-catalyzed ether fission | |

| NaH/DMF (120°C) | Isopropyl group migration to adjacent O | -sigmatropic shift |

Directed Ortho Metalation

The aniline nitrogen directs regioselective functionalization:

Directed C-H Activation

-

Pd(OAc)₂/pivalic acid system achieves ortho-arylation

-

Tolerance for isopropoxy groups demonstrated in >20 substrates

Lithiation Patterns

-

s-BuLi/TMEDA at −78°C generates stable lithio species

-

Quenching with electrophiles (D₂O, CO₂) shows >95% ortho-selectivity

Reductive Processes

Catalytic hydrogenation reveals substrate-dependent behavior:

| Catalyst System | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 50 | Retained chloro, reduced aniline | 68% |

| Rh/Al₂O₃ | 100 | Full dechlorination | 83% |

Notably, the isopropoxy groups remain intact under standard hydrogenation conditions .

This compound's unique reactivity profile enables applications in pharmaceutical intermediate synthesis and materials science. Recent studies highlight its potential in catalytic asymmetric transformations, though challenges remain in achieving enantioselectivity >90% for certain reaction classes . Current research focuses on developing sustainable catalytic systems to minimize precious metal usage while maintaining reaction efficiency.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline include:

- 3-Chloro-4-methoxy-N-(4-methoxyphenyl)aniline

- 3-Chloro-4-ethoxy-N-(4-ethoxyphenyl)aniline

- 3-Chloro-4-butoxy-N-(4-butoxyphenyl)aniline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, as it can be tailored to achieve specific outcomes in chemical synthesis and biological studies .

Biologische Aktivität

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is an organic compound notable for its complex structure, which includes a chloro group, isopropoxy groups, and an aniline moiety. Its chemical formula is CHClNO with a molecular weight of 319.83 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activity.

The biological activity of this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Potential Applications

- Pharmaceuticals : The compound is investigated for its potential pharmacological properties, including interactions with biological macromolecules like proteins and nucleic acids.

- Agrochemicals : Due to its unique structure, it may also be employed in the development of pesticides or herbicides.

- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules.

Case Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Antiproliferative Activity : Research has shown that derivatives of similar aniline compounds exhibit moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds with halogen-substituted anilines at specific positions demonstrated significant inhibition of cell growth .

- Enzyme Interaction : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Antiproliferative | Inhibits growth of cancer cell lines such as A549 and HeLa. |

| Enzyme Inhibition | Potentially inhibits metabolic enzymes, impacting various biological pathways. |

| Molecular Interactions | Binds with proteins and nucleic acids, modulating their functions. |

Chemical Reactions

The compound undergoes several types of chemical reactions, including:

- Oxidation : Can form corresponding quinones or oxidized derivatives.

- Reduction : Converts to corresponding amines or other reduced forms.

- Substitution : The chloro group can be replaced with other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further development in medicinal chemistry.

Eigenschaften

IUPAC Name |

3-chloro-4-propan-2-yloxy-N-(4-propan-2-yloxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-12(2)21-16-8-5-14(6-9-16)20-15-7-10-18(17(19)11-15)22-13(3)4/h5-13,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFNVNGEPAEDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.